3-(Tert-butoxy)-1-iodohexane
Description
3-(Tert-butoxy)-1-iodohexane is an organoiodine compound featuring a hexane backbone with a tert-butoxy group at the third carbon and an iodine atom at the terminal position. This structure combines steric bulk from the tert-butoxy group with the reactivity of the iodine atom, making it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions.
Properties
CAS No. |
52418-83-4 |
|---|---|
Molecular Formula |
C10H21IO |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
1-iodo-3-[(2-methylpropan-2-yl)oxy]hexane |
InChI |
InChI=1S/C10H21IO/c1-5-6-9(7-8-11)12-10(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
REUVKJRHQKXNRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCI)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
a) Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS: 1973409-29-8)
- Structure : Contains a tert-butoxy group linked to an acetate ester with an extended ether chain.
- Key Differences : Lacks the iodine atom and hexane backbone, instead incorporating a hydroxypropoxy-butoxy chain. This structural complexity enhances solubility in polar solvents compared to 3-(Tert-butoxy)-1-iodohexane .
- Applications : Likely used in polymer or surfactant research due to its branched ether structure.
b) 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate (CAS: 850363-55-2)
- Structure : Features an indazole ring with iodine and tert-butoxy carbonyl groups.
- Key Differences : The iodine is attached to an aromatic ring rather than an aliphatic chain, altering its reactivity (e.g., electrophilic substitution vs. aliphatic nucleophilic substitution). The tert-butoxy group here acts as a protecting group for amines in medicinal chemistry .
- Applications : Intermediate in pharmaceutical synthesis, contrasting with the aliphatic alkylation uses of this compound .
c) 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS: 1899832-83-7)
- Structure : Cyclobutane ring with tert-butoxy and carboxylic acid groups.
- Key Differences : Rigid cyclic structure and carboxylic acid functionality enable participation in condensation reactions, unlike the linear hexane chain and iodide in this compound.
- Applications : Used in material science and drug design for strain-driven reactions .
Reactivity and Functional Utility
| Compound | Reactivity Profile | Key Reactions |
|---|---|---|
| This compound | High SN2 reactivity due to terminal iodide; steric hindrance from tert-butoxy group | Cross-coupling (e.g., Suzuki), alkylation |
| Tert-butyl indazole derivatives | Aromatic iodination and carboxylate ester hydrolysis | Drug candidate functionalization |
| Cyclobutane carboxylic acid | Strain-driven ring-opening; acid-base reactions | Polymer crosslinking, peptide synthesis |
- Iodine Role : In this compound, iodine facilitates nucleophilic displacement, whereas in indazole derivatives (), it may direct electrophilic aromatic substitution .
- Steric Effects : The tert-butoxy group in all compounds impedes steric access but stabilizes transition states in elimination or coupling reactions .
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